Cas no 955747-57-6 (N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzene-1-sulfonamide)

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroisoquinoline core with an acetyl substituent and a methoxybenzene sulfonamide moiety. This compound is of interest in medicinal chemistry due to its structural complexity, which may confer selective binding properties for biological targets. The acetyl group enhances metabolic stability, while the methoxybenzene sulfonamide component contributes to solubility and potential receptor interactions. Its well-defined molecular architecture makes it a valuable intermediate for pharmaceutical research, particularly in the development of enzyme inhibitors or receptor modulators. The compound is typically characterized by high purity and consistent synthetic reproducibility, ensuring reliability for experimental applications.
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzene-1-sulfonamide structure
955747-57-6 structure
Product Name:N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzene-1-sulfonamide
CAS No:955747-57-6
MF:C18H20N2O4S
MW:360.427403450012
CID:6068238
PubChem ID:16943724
Update Time:2025-06-13

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzene-1-sulfonamide
    • N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-methoxybenzenesulfonamide
    • F2417-0028
    • AKOS024647324
    • SR-01000912644-1
    • 955747-57-6
    • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide
    • SR-01000912644
    • Inchi: 1S/C18H20N2O4S/c1-13(21)20-10-9-14-3-4-16(11-15(14)12-20)19-25(22,23)18-7-5-17(24-2)6-8-18/h3-8,11,19H,9-10,12H2,1-2H3
    • InChI Key: YMVUZACGRGPDQF-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC3=C(C=C2)CCN(C(C)=O)C3)(=O)=O)=CC=C(OC)C=C1

Computed Properties

  • Exact Mass: 360.11437830g/mol
  • Monoisotopic Mass: 360.11437830g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 566
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 84.1Ų

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzene-1-sulfonamide Pricemore >>

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N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzene-1-sulfonamide Related Literature

Additional information on N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzene-1-sulfonamide

Comprehensive Overview of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzene-1-sulfonamide (CAS 955747-57-6)

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzene-1-sulfonamide (CAS 955747-57-6) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives, which are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both tetrahydroisoquinoline and methoxybenzene moieties in its structure further enhances its pharmacological relevance, making it a subject of ongoing scientific exploration.

In recent years, the demand for novel small-molecule inhibitors and targeted therapies has surged, driven by advancements in precision medicine and personalized healthcare. Researchers are particularly interested in compounds like N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzene-1-sulfonamide due to their potential to modulate specific enzymatic pathways or protein-protein interactions. For instance, sulfonamide-based compounds have been investigated for their role in kinase inhibition, a hot topic in oncology and autoimmune disease research. This aligns with the growing trend of exploring multi-targeted drug design to address complex diseases such as cancer and neurodegenerative disorders.

The synthesis of CAS 955747-57-6 typically involves multi-step organic reactions, including sulfonylation and acylation processes, which are well-documented in peer-reviewed literature. Its molecular formula, C18H20N2O4S, reflects a moderate molecular weight, suggesting favorable pharmacokinetic properties such as bioavailability and membrane permeability. These characteristics are critical for drug development, as highlighted by the increasing focus on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling in early-stage research.

From a structural perspective, the tetrahydroisoquinoline core of this compound is noteworthy. Isoquinoline derivatives are known for their presence in natural alkaloids and their ability to interact with G-protein-coupled receptors (GPCRs) and ion channels. This has sparked interest in their potential applications for neurological and cardiovascular conditions, areas where GPCR-targeted drugs dominate the market. Additionally, the 4-methoxybenzene group contributes to the compound's lipophilicity, which can influence its binding affinity and selectivity toward biological targets.

In the context of drug discovery, N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzene-1-sulfonamide has been explored as a scaffold for designing selective enzyme inhibitors. For example, sulfonamides are often investigated as carbonic anhydrase inhibitors, which have applications in glaucoma, epilepsy, and altitude sickness. The integration of computational tools like molecular docking and QSAR (Quantitative Structure-Activity Relationship) modeling has accelerated the identification of potential therapeutic uses for this compound, reflecting the broader shift toward AI-driven drug design in the pharmaceutical industry.

Another area of interest is the compound's potential role in anti-inflammatory and immunomodulatory therapies. With the rise of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease, there is a pressing need for new small-molecule modulators of inflammatory pathways. The sulfonamide group, in particular, has been linked to the inhibition of cyclooxygenase (COX) and cytokine production, making it a promising candidate for further investigation.

From a commercial standpoint, CAS 955747-57-6 is primarily available for research purposes, supplied by specialized chemical vendors and pharmaceutical intermediates manufacturers. Its applications extend to medicinal chemistry and preclinical studies, where it serves as a building block for more complex molecules. The compound's stability under standard laboratory conditions and compatibility with common organic solvents further enhance its utility in synthetic workflows.

In summary, N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzene-1-sulfonamide (CAS 955747-57-6) represents a versatile and pharmacologically relevant compound with broad potential in drug development and biochemical research. Its structural features align with current trends in targeted therapy and multi-functional drug design, addressing some of the most pressing challenges in modern medicine. As research continues to uncover its mechanisms of action and therapeutic applications, this compound is poised to remain a focal point of scientific inquiry and innovation.

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